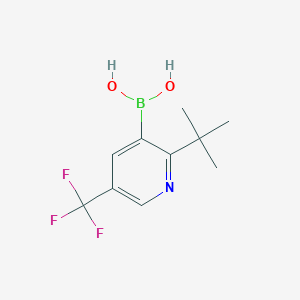
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is a boronic acid derivative that has gained significant interest in the field of organic chemistry This compound is known for its unique structural features, which include a pyridine ring substituted with tert-butyl and trifluoromethyl groups, as well as a boronic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate pyridine derivative, which is then subjected to various substitution reactions to introduce the tert-butyl and trifluoromethyl groups.
Reaction Conditions: The reaction conditions typically involve heating the reaction mixture to a specific temperature, often around 80-100°C, and using a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This compound is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and water.
Major Products Formed
Coupling Products: Formation of biaryl compounds in Suzuki-Miyaura coupling.
Oxidation Products: Boronic esters or borates.
Hydrolysis Products: Corresponding phenols.
Scientific Research Applications
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a boron carrier in neutron capture therapy for cancer treatment.
Medicine: Explored for its role in drug design and development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is primarily related to its ability to participate in coupling reactions and form stable complexes with various substrates. The boronic acid group can interact with hydroxyl groups and other nucleophiles, facilitating the formation of new chemical bonds. In biological systems, the compound’s boron content may enable it to target specific cellular pathways and exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with similar reactivity but different substituents.
(4-(Trifluoromethyl)phenyl)boronic Acid: Shares the trifluoromethyl group but differs in the aromatic ring structure.
(2-(tert-Butyl)pyridin-3-yl)boronic Acid: Lacks the trifluoromethyl group but has the same pyridine and tert-butyl substituents.
Uniqueness
(2-(tert-Butyl)-5-(trifluoromethyl)pyridin-3-yl)boronic acid is unique due to the combination of its tert-butyl and trifluoromethyl substituents, which enhance its reactivity and stability. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
Molecular Formula |
C10H13BF3NO2 |
|---|---|
Molecular Weight |
247.02 g/mol |
IUPAC Name |
[2-tert-butyl-5-(trifluoromethyl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C10H13BF3NO2/c1-9(2,3)8-7(11(16)17)4-6(5-15-8)10(12,13)14/h4-5,16-17H,1-3H3 |
InChI Key |
RNBMHMAWSUXFQQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1C(C)(C)C)C(F)(F)F)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


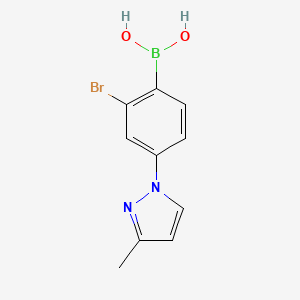
![Indolin-1-yl(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-6-yl)methanone hydrochloride](/img/structure/B14077718.png)
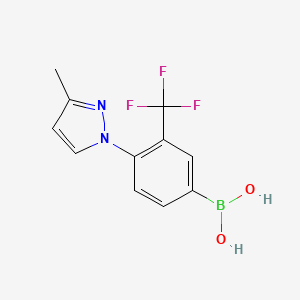
![1-[(4-Methanesulfonylphenoxycarbonyl)oxy]ethyl 2-methylpropanoate](/img/structure/B14077725.png)
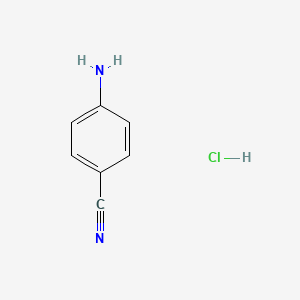
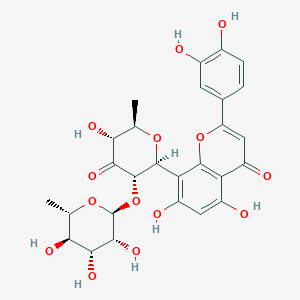
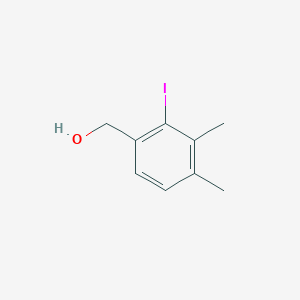
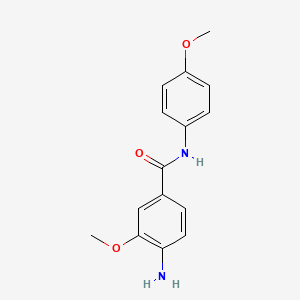
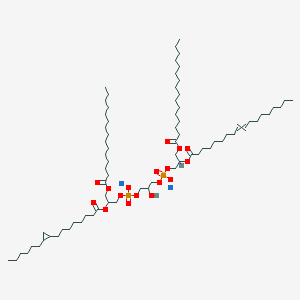
![2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077756.png)
![Methyl 3-[(E)-benzoyldiazenyl]but-2-enoate](/img/structure/B14077758.png)
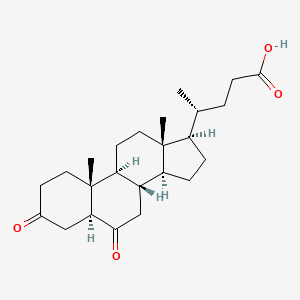
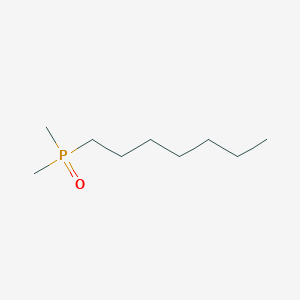
![7-Ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077785.png)
